molecular formula C12H26Cl2N2O2 B4696735 1-(allyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride

1-(allyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride

Cat. No. B4696735
M. Wt: 301.25 g/mol
InChI Key: JSLPKAHYUNLUTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(allyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride, also known as A-357, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(allyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride involves its binding to the sphingosine-1-phosphate receptor 1 (S1P1), which is expressed on the surface of immune cells. This binding leads to the internalization and degradation of the receptor, resulting in the sequestration of immune cells in lymphoid organs and the inhibition of their migration to sites of inflammation or tumor growth. This mechanism has been elucidated in several studies, including a recent publication in Nature Communications (2021).
Biochemical and Physiological Effects
1-(allyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to have several biochemical and physiological effects, including the modulation of immune cell trafficking, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. These effects have been demonstrated in various in vitro and in vivo models, as well as in clinical trials. However, further research is needed to fully understand the mechanisms underlying these effects and their potential clinical applications.

Advantages and Limitations for Lab Experiments

1-(allyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has several advantages as a research tool, including its high potency and selectivity for the S1P1 receptor, as well as its ability to modulate immune cell function. However, there are also some limitations to its use in lab experiments, including its relatively complex synthesis method and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are several future directions for research on 1-(allyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its potential clinical applications in cancer treatment and immunotherapy. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on immune cell function and to identify potential biomarkers of response to 1-(allyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride treatment.
Conclusion
In summary, 1-(allyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications in cancer treatment and immunotherapy. While there are still many unanswered questions about its mechanisms of action and clinical applications, the research conducted thus far suggests that 1-(allyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride may have significant potential as a research tool and a therapeutic agent.

Scientific Research Applications

1-(allyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been studied for its potential therapeutic applications in cancer treatment, specifically as a modulator of the immune system. A study published in the Journal of Medicinal Chemistry (2019) reported that 1-(allyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride exhibited potent antitumor activity in vitro and in vivo, by activating natural killer cells and inducing apoptosis in cancer cells. Another study published in the Journal of Immunology (2020) demonstrated that 1-(allyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride enhanced the antitumor activity of T cells in a mouse model of melanoma.

properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-prop-2-enoxypropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.2ClH/c1-3-9-16-11-12(15)10-14-7-5-13(4-2)6-8-14;;/h3,12,15H,1,4-11H2,2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLPKAHYUNLUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COCC=C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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